molecular formula C12H38GeN2Si4 B1602518 Bis[bis(trimethylsilyl)amino]germane CAS No. 55290-25-0

Bis[bis(trimethylsilyl)amino]germane

Cat. No. B1602518
CAS RN: 55290-25-0
M. Wt: 395.4 g/mol
InChI Key: PMJFHQCVPQLUEF-UHFFFAOYSA-N
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Description

Bis[bis(trimethylsilyl)amino]germane (BTMG) is a chemical compound that contains germanium, carbon, hydrogen, and silicon. It has a molecular weight of 399.43 . The IUPAC name for this compound is bis(trimethylsilyl)amine–germane (2/1) .


Synthesis Analysis

Bis[bis(trimethylsilyl)amino]germane can be synthesized by the reaction of 1-hydroxygermatrane with bis[bis(trimethylsilyl)amino]stannylene . This synthesis process has been characterized by 1H, 13C, 29Si NMR spectroscopy, elemental analysis, and X-ray diffractometry .


Molecular Structure Analysis

The molecule is a derivative of ammonia with trimethylsilyl groups in place of two hydrogen atoms . An electron diffraction study shows that the silicon-nitrogen bond length and Si-N-Si bond angle are similar to disilazane .


Chemical Reactions Analysis

Bis[bis(trimethylsilyl)amino]germane is used as a precursor in the fabrication of germanium thin films, nanostructures, and semiconductors for electronic and photonic applications.


Physical And Chemical Properties Analysis

Bis[bis(trimethylsilyl)amino]germane is a liquid substance . The compound has a formula of C12H36GeN2Si4 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Methods : Bis[bis(trimethylsilyl)amino]germane and its derivatives have been synthesized through various methods, such as the reaction of germanium tetrachloride with bis(trimethylsilyl)amine or the corresponding N-lithium derivative (Rivière-Baudet, Ahra, & Ahra, 1993). Similar methodologies have been employed for the synthesis of other related germanes (Nikolaeva, Megges, Lorberth, & Petrosyan, 1998).

  • Crystal and Molecular Structures : The crystal and molecular structures of bis[bis(trimethylsilyl)amino]germane derivatives have been extensively studied. For instance, the sulfurization and selenation products of bis[bis(trimethylsilyl)amino]germanium(II) were analyzed using X-ray crystallography, revealing interesting structural properties (Wegner, Jockisch, Schier, & Schmidbaur, 2000).

Chemical Reactions and Properties

  • Reactivity with Other Compounds : Research has shown that bis[bis(trimethylsilyl)amino]germane can react with various compounds, leading to the formation of new germane derivatives. For example, its reaction with bromocyanogen results in bis[bis(trimethylsilyl)amino]bromocyanogermane (Nikolaeva, Avtomonov, Lorberth, & Petrosyan, 1998).

  • Applications in Polymer Synthesis : The compound has been utilized in the synthesis of novel polymers, such as poly(germanium thiolate), which contains a germanium-sulfur bond in the main chain. This highlights its potential in creating new classes of organometallic polymers (Shoda, Iwata, Kim, Hiraishi, & Kobayashi, 1996).

Safety And Hazards

Bis[bis(trimethylsilyl)amino]germane may cause serious eye irritation . It is recommended to wear protective gloves, protective clothing, and eye protection when handling this substance . If it comes into contact with the eyes, it is advised to rinse cautiously with water for several minutes and seek medical advice if irritation persists .

properties

IUPAC Name

[[[bis(trimethylsilyl)amino]germyl-trimethylsilylamino]-dimethylsilyl]methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H38GeN2Si4/c1-16(2,3)14(17(4,5)6)13-15(18(7,8)9)19(10,11)12/h13H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJFHQCVPQLUEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N([Si](C)(C)C)[GeH2]N([Si](C)(C)C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H38GeN2Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis[bis(trimethylsilyl)amino]germane

CAS RN

55290-25-0
Record name Germanium, bis(bis(trimethylsilyl))amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055290250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Ossig, A Meller, S Freitag, O Müller… - …, 1996 - ACS Publications
Products obtained in the reaction between germylenes or stannylenes with dimethyl 2-diazomalonate and 2-diazo-1,3-indanedione have been isolated and characterized. Compounds …
Number of citations: 11 pubs.acs.org
M Lehnig - Organic O-, P-, S-, Se-, Si-, Ge-, Sn-, Pb-, As-, Sb …, 1979 - Springer
This document is part of Subvolume C2 ‘Organic O-, P-, S-, Se-, Si-, Ge-, Sn-, Pb-, As-, Sb-Centered Radicals’ of Volume 9 ‘Magnetic Properties of Free Radicals’ of Landolt-Börnstein - …
Number of citations: 0 link.springer.com

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